molecular formula C13H13F3N2OS2 B2662351 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1234867-46-9

3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea

Cat. No. B2662351
CAS RN: 1234867-46-9
M. Wt: 334.38
InChI Key: WSEPDOKAPAGMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, also known as TF-TFMU, is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has also been found to inhibit the activity of protein kinase CK2, an enzyme that is overexpressed in many cancer cells and is involved in cell proliferation and survival.
In addition to its anti-cancer properties, 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been investigated for its potential application in material science. It has been used as a building block for the synthesis of functionalized polymers and dendrimers, which have potential applications in drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This leads to the downregulation of various signaling pathways that are involved in cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent. It has also been shown to exhibit good stability and solubility in various solvents, which is important for its potential application in drug delivery.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is its simple and efficient synthesis method using commercially available starting materials. It also exhibits potent anti-cancer activity and low toxicity, making it a promising candidate for further development as an anti-cancer agent. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its further development.

Future Directions

There are several future directions for the research on 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea. One of the directions is to further investigate its mechanism of action to gain a better understanding of its anti-cancer properties. Another direction is to explore its potential application in material science, particularly in the synthesis of functionalized polymers and dendrimers for drug delivery and tissue engineering. Additionally, further studies are needed to evaluate its pharmacokinetics and pharmacodynamics in vivo, which is important for its potential development as a therapeutic agent.

Synthesis Methods

3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea can be synthesized via a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 2,2,2-trifluoroethyl isocyanate with 2-thiophenemethanol and 3-thiophenemethanol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 3-(Thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea in high yields.

properties

IUPAC Name

3-(thiophen-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2OS2/c14-13(15,16)9-18(7-10-3-5-20-8-10)12(19)17-6-11-2-1-4-21-11/h1-5,8H,6-7,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEPDOKAPAGMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)N(CC2=CSC=C2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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